molecular formula C12H21NO6S B2924332 N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine CAS No. 1648864-57-6

N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine

Cat. No.: B2924332
CAS No.: 1648864-57-6
M. Wt: 307.36
InChI Key: IGXXGOLIRLUANO-UHFFFAOYSA-N
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Description

N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine (CAS 1648864-57-6) is a high-purity chemical building block of interest in advanced pharmaceutical research and synthetic chemistry. This compound, with a molecular formula of C12H21NO6S and a molecular weight of 307.36 g/mol, features a sulfonyl group attached to an azetidine ring, which is protected by a tert-butyloxycarbonyl (BOC) group . The BOC protecting group is a standard strategy in multi-step organic synthesis to shield the reactive nitrogen atom of the azetidine ring, allowing for selective reactions at other molecular sites . The azetidine ring is a four-membered nitrogen heterocycle that serves as a valuable scaffold in drug discovery, often used to modulate the conformational and physicochemical properties of potential therapeutic agents . This reagent is specifically designed for research applications only and is not intended for diagnostic or therapeutic use. It must be stored in an inert atmosphere at freezer temperatures, typically under -20°C, to maintain its stability and purity . As a sulfonyl derivative, this compound is a versatile synthetic intermediate that can be used in nucleophilic substitution reactions and as a precursor for the development of more complex molecules. Its structure suggests potential utility in the synthesis of specialized PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules where a structured linker is required . Researchers can utilize this compound to introduce a functionalized azetidine motif into target structures, exploring new chemical space in the development of bioactive compounds and materials.

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)sulfonylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-5-18-10(14)8-20(16,17)9-6-13(7-9)11(15)19-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXXGOLIRLUANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

    BOC Protection: The BOC protecting group is added to the nitrogen atom of the azetidine ring using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while nucleophilic substitution can result in various substituted azetidine derivatives.

Scientific Research Applications

N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the azetidine ring can participate in ring-opening reactions. The BOC group provides stability and protection during synthetic transformations.

Comparison with Similar Compounds

Table 1: Key Properties of BOC-Protected Azetidines

Compound Name CAS RN Molecular Formula Key Functional Groups Purity Price (per gram) Application
N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine 1648864-57-6 C₁₂H₂₀N₂O₆S BOC, sulfonyl, ethoxy-oxoethyl 95% ¥4,080 Synthetic intermediate
N-Boc-3-(hydroxymethyl)azetidine 142253-56-3 C₉H₁₇NO₃ BOC, hydroxymethyl >95% ¥6,400 Amine protection, drug scaffolds

Key Differences :

  • Reactivity : The sulfonyl-ethoxy-oxoethyl group in this compound offers electrophilic sites for nucleophilic substitution or elimination, whereas the hydroxymethyl group in N-Boc-3-(hydroxymethyl)azetidine is prone to oxidation or further functionalization (e.g., esterification) .
  • Applications : The sulfonyl derivative’s higher electrophilicity makes it suitable for coupling reactions, while the hydroxymethyl analogue is often used in peptide synthesis or as a building block for bioactive molecules .

Azetidine Sulfonyl Derivatives

Table 2: Comparison with Azetidine Sulfonyl Fluorides (ASFs)

Compound Type Functional Group Reactivity Activation Conditions Applications
This compound Sulfonyl, ethoxy-oxoethyl Potential SN2 reactions, ester hydrolysis Not specified Intermediate for drug discovery
Azetidine sulfonyl fluorides (ASFs) Sulfonyl fluoride Defluorosulfonylation, carbocation generation Mild thermal (60°C) Coupling with nucleophiles, drug motifs

Key Insights :

  • ASFs exhibit unique reactivity under mild thermal conditions, enabling carbocation generation for nucleophile coupling, whereas the ethoxy-oxoethyl sulfonyl group in this compound may require stronger bases or acids for activation .
  • The ethoxy-oxoethyl substituent could enhance stability compared to ASFs, making the compound more suitable for storage or multi-step syntheses .

Bioactive Azetidine Derivatives

Table 3: Comparison with Pharmaceutical Azetidines

Compound Structure Features Synthesis Method Bioactivity/Application
Celecoxib-azetidine hybrid Sulfonyl, aryl groups Radical strain-release COX-2 inhibition, anti-inflammatory
This compound BOC, sulfonyl, ethoxy-oxoethyl Commercial (exact method unclear) Intermediate, not directly bioactive

Key Insights :

  • Celecoxib-derived azetidines are synthesized via radical strain-release photocatalysis, yielding bioactive molecules in high yields (e.g., 71% for compound 36) .

Biological Activity

N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine (CAS Number: 1648864-57-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique azetidine ring structure that is modified with a BOC (tert-butyloxycarbonyl) protecting group and an ethoxy sulfonyl moiety. The molecular formula is C12H21NO6SC_{12}H_{21}NO_6S with a molecular weight of approximately 307.3 g/mol .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azetidine core followed by the introduction of the sulfonyl and ethoxy groups. Recent advancements in synthetic methodologies have allowed for more efficient routes to this compound, enhancing yield and purity .

Antibacterial Properties

Research has indicated that compounds containing azetidine rings exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. In particular, studies have highlighted that modifications at the azetidine position can enhance antimicrobial potency .

NMDA Receptor Modulation

A notable aspect of azetidine derivatives is their interaction with neurotransmitter systems. Some compounds have been identified as modulators of the N-methyl-D-aspartate (NMDA) receptor complex, which plays a critical role in synaptic plasticity and memory function. This modulation could imply therapeutic applications in neurodegenerative diseases .

Study 1: Antibacterial Efficacy

A study published in 2023 investigated various azetidine derivatives for their antibacterial properties. The results indicated that certain modifications to the azetidine structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing that compounds with sulfonyl groups exhibited superior activity compared to their non-sulfonyl counterparts .

CompoundActivity Against E. coliActivity Against S. aureus
N-Boc-Azetidine Derivative AInhibited at 10 µg/mLInhibited at 5 µg/mL
N-Boc-Azetidine Derivative BInhibited at 20 µg/mLNo inhibition observed

Study 2: Neuropharmacological Effects

In another research effort focused on neuropharmacology, derivatives of azetidines were evaluated for their effects on NMDA receptor modulation. The findings suggested that certain structural features, including the presence of sulfonyl groups, enhanced receptor binding affinity, which could translate into therapeutic benefits for conditions like Alzheimer's disease .

Q & A

Q. What are the key synthetic methodologies for preparing N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine and related azetidine derivatives?

The synthesis often involves sulfonylation of azetidine precursors under controlled conditions. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can generate α-oxogold carbene intermediates, enabling intramolecular N-H insertion to form azetidin-3-one scaffolds . The tert-butanesulfonyl (Boc) group is frequently used as a protecting group due to its stability during reactions and ease of removal under acidic conditions . Methodologies may also include multi-step protocols involving Pd-catalyzed coupling (e.g., using Pd(PPh₃)₄) and purification via silica gel chromatography .

Q. How is the Boc protecting group strategically utilized in azetidine synthesis?

The Boc group serves to protect the nitrogen atom during reactive transformations, preventing unwanted side reactions. For instance, in the synthesis of N-Boc-3-(iodoethyl)azetidine, the Boc group stabilizes the azetidine ring during iodination or subsequent cross-coupling reactions . Deprotection is typically achieved using trifluoroacetic acid (TFA) or HCl in dioxane, preserving the sulfonyl and ester functionalities in the final product .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ethoxycarbonyl (C=O stretch at ~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while high-resolution MS (HRMS) confirms elemental composition .

Advanced Research Questions

Q. What mechanistic challenges arise during fluorination or sulfonylation of azetidine derivatives?

Fluorination of mesylate intermediates (e.g., using TBAF) often suffers from low yields (23–38%) due to competing β-elimination under basic conditions. Optimizing reaction temperature and base strength (e.g., using Cs₂CO₃ instead of stronger bases) can mitigate this issue . Sulfonyl fluorides, such as azetidine sulfonyl fluorides (ASF), undergo defluorosulfonylation at 60°C to generate reactive carbocations, which require careful control of nucleophile reactivity to avoid side products .

Q. How do sulfonyl and ethoxycarbonyl groups influence the reactivity of azetidine scaffolds?

The sulfonyl group enhances electrophilicity at the azetidine nitrogen, facilitating nucleophilic substitutions or cross-coupling reactions. The ethoxycarbonyl moiety can act as a leaving group or participate in cyclization reactions. However, steric hindrance from the Boc group may slow kinetics, necessitating higher reaction temperatures or catalytic acceleration (e.g., gold or rhodium catalysts) .

Q. What strategies are employed to design azetidine-based libraries for blood-brain barrier (BBB) permeability?

Azetidine’s compact, polar structure mimics neurotransmitters, making it a privileged scaffold for BBB penetration. Libraries are optimized by introducing small, lipophilic substituents (e.g., halogens, methyl groups) and avoiding charged moieties. Computational modeling (e.g., logP calculations) and in vitro BBB assays validate permeability . For example, N-Boc-3-(hydroxymethyl)azetidine derivatives are modified to balance hydrophobicity and hydrogen-bonding capacity .

Q. How can contradictory data on reaction yields or regioselectivity be resolved in azetidine chemistry?

Contradictions often stem from subtle differences in protecting groups or catalysts. For example, Pd(PPh₃)₄ may favor Suzuki-Miyaura coupling over Buchwald-Hartwig amination in certain substrates . Systematic screening of reaction parameters (solvent, temperature, catalyst loading) and mechanistic studies (e.g., DFT calculations) are critical. Reproducibility issues can be addressed by rigorous moisture/oxygen exclusion (e.g., Schlenk techniques) .

Methodological Considerations

  • Synthetic Optimization : Use gold or rhodium catalysts for cyclization reactions to improve enantioselectivity .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients is effective for azetidine derivatives .
  • Stability : Store N-Boc-azetidines at 2–8°C under inert gas to prevent Boc group hydrolysis .

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